molecular formula C21H26ClF2N3O3S B2979652 2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride CAS No. 1329632-31-6

2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride

Cat. No.: B2979652
CAS No.: 1329632-31-6
M. Wt: 473.96
InChI Key: SVPRQWXLMBCEKB-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a synthetic small molecule characterized by:

  • Benzamide core: A 2,6-difluorinated aromatic ring, enhancing metabolic stability and lipophilicity.
  • Sulfonamide linker: Connects the benzamide to a phenethylpiperazine moiety, which may influence receptor binding and pharmacokinetics.
  • Hydrochloride salt: Improves solubility for formulation in therapeutic applications.

Properties

IUPAC Name

2,6-difluoro-N-[2-[4-(2-phenylethyl)piperazin-1-yl]sulfonylethyl]benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25F2N3O3S.ClH/c22-18-7-4-8-19(23)20(18)21(27)24-10-16-30(28,29)26-14-12-25(13-15-26)11-9-17-5-2-1-3-6-17;/h1-8H,9-16H2,(H,24,27);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPRQWXLMBCEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)S(=O)(=O)CCNC(=O)C3=C(C=CC=C3F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClF2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 2,6-difluorobenzoic acid: This can be achieved through the fluorination of benzoic acid derivatives.

    Amidation: The 2,6-difluorobenzoic acid is then converted to its corresponding amide by reacting with an appropriate amine.

    Sulfonylation: The amide is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Piperazine coupling: The final step involves coupling the sulfonylated intermediate with 4-phenethylpiperazine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in the Benzamide Core

  • Fluorination: Unlike non-fluorinated analogs (e.g., N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide), the 2,6-difluoro substitution likely improves metabolic stability and binding affinity to hydrophobic enzyme pockets .
  • Heterocyclic Replacements: Some analogs replace fluorine with cyano (e.g., N-[2-[(2-cyano-3-fluorophenyl)amino]ethyl]-2-[(3-thienylmethyl)thio]-benzamide) or nitro groups, which may alter electronic properties and redox stability .

Sulfonamide Linker Modifications

  • Phenethylpiperazine vs. Thienylmethylthio: The target compound’s phenethylpiperazine group (vs.
  • Sulfonyl vs. Thioether Linkers: Sulfonyl groups (as in the target compound) are more polar than thioether linkers (e.g., 2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide), affecting membrane permeability and pharmacokinetics .

Terminal Group Diversity

  • Phenethylpiperazine vs. Pyridinylamino: The phenethylpiperazine terminus (target compound) contrasts with pyridinylamino termini (e.g., N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide), which may shift target specificity from CNS to peripheral enzymes .

Data Table: Structural and Hypothetical Pharmacological Comparisons

Compound Name Core Substituents Linker Group Terminal Group Hypothetical Advantages
Target Compound 2,6-difluoro Sulfonamide-phenethylpiperazine Phenethylpiperazine Enhanced CNS penetration, metabolic stability
N-[2-[(3-cyano-2-pyridinyl)amino]ethyl]-2-[(2-thienylmethyl)thio]-benzamide Non-fluorinated Thioether-thienylmethyl Pyridinylamino Higher redox activity, potential for kinase inhibition
2-[[(3-methyl-5-isoxazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide Non-fluorinated Thioether-isoxazolylmethyl Nitrophenylamino Electrophilic nitro group may confer antibacterial activity
N-[2-[[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino]ethyl]-2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide Trifluoromethyl Thioether-thiazolylmethyl Pyridinylamino Improved hydrophobicity for membrane-bound targets

Research Findings and Implications

Pharmacokinetic Advantages

  • The 2,6-difluoro substitution likely reduces cytochrome P450-mediated metabolism compared to non-fluorinated analogs, prolonging half-life .
  • The sulfonamide-phenethylpiperazine linker may enhance solubility in physiological conditions, reducing reliance on prodrug formulations seen in thioether-linked analogs .

Target Specificity

  • Phenethylpiperazine’s basic nitrogen could facilitate interactions with serotonin or dopamine receptors, differentiating it from pyridinylamino-terminated compounds that may target kinases .

Limitations

  • The compound’s high molecular weight (~500–550 g/mol) may limit oral bioavailability compared to smaller analogs (e.g., N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide in ), though this is speculative .

Biological Activity

2,6-Difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neurology. This article reviews its biological activity, including mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure

The compound features a difluorobenzamide core linked to a piperazine moiety through a sulfonyl group. The structural formula can be represented as follows:

C19H22ClF2N3O2S\text{C}_{19}\text{H}_{22}\text{ClF}_2\text{N}_3\text{O}_2\text{S}

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:

  • Dopamine Receptors : As a piperazine derivative, it exhibits affinity for dopamine receptors, which are critical in the modulation of mood and behavior.
  • Antitumor Activity : Research indicates that it may inhibit tumor cell proliferation by inducing apoptosis in cancer cells, particularly in prostate cancer models .

Biological Activity Overview

The following table summarizes key biological activities and findings related to 2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride:

Biological Activity Effect Reference
AntitumorInduces apoptosis in cancer cells
Dopamine receptor modulationAlters neurotransmitter levels
Antimicrobial propertiesInhibits bacterial growth

1. Antitumor Activity in Prostate Cancer

A study conducted on prostate cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability. The mechanism involved the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

2. Neuropharmacological Effects

In animal models, the administration of this compound showed notable effects on behavior consistent with dopamine receptor antagonism. This suggests possible applications in treating neuropsychiatric disorders such as schizophrenia or depression.

Research Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of this compound. For instance:

  • A novel series of arylpiperazine derivatives were synthesized, showing enhanced antitumor activity compared to earlier compounds .
  • The pharmacokinetics and bioavailability were assessed in preclinical models, indicating favorable absorption characteristics that support further development .

Q & A

Q. What synthetic methodologies are recommended for preparing 2,6-difluoro-N-(2-((4-phenethylpiperazin-1-yl)sulfonyl)ethyl)benzamide hydrochloride?

  • Methodological Answer : A stepwise approach is typically employed:
  • Step 1 : Synthesize the benzamide core via coupling 2,6-difluorobenzoic acid with a sulfonamide-containing ethylamine intermediate.
  • Step 2 : Introduce the 4-phenethylpiperazine moiety through nucleophilic substitution or sulfonylation reactions.
  • Step 3 : Hydrochloride salt formation via acid-base titration in polar solvents (e.g., ethanol/water mixtures).
    Key parameters include temperature control (0–5°C for exothermic steps) and purification via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm structural integrity, focusing on sulfonyl (δ ~3.5–4.0 ppm) and piperazine proton signals (δ ~2.5–3.5 ppm).
  • Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., [M+H]+^+ peak) and detect impurities.
  • FT-IR : Identify functional groups (e.g., sulfonyl S=O stretch at ~1150–1300 cm1^{-1}) .

Q. What safety protocols are essential during handling?

  • Methodological Answer :
  • Use fume hoods for powder handling to avoid inhalation.
  • Wear nitrile gloves and lab coats; avoid skin contact due to potential irritancy (similar hydrochloride salts may cause respiratory or dermal irritation ).
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation.

Q. How can HPLC be optimized to assess purity and impurity profiles?

  • Methodological Answer :
  • Column : C18 reverse-phase (e.g., 5 µm, 250 mm × 4.6 mm).
  • Mobile Phase : Gradient of acetonitrile/water (0.1% trifluoroacetic acid) from 30% to 70% over 20 minutes.
  • Detection : UV at 254 nm.
    Calibrate with reference standards (e.g., EP/BP impurities) and validate linearity (R2^2 > 0.99) for quantification .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis yield and scalability?

  • Methodological Answer :
  • Factors : Reaction temperature, stoichiometry, and solvent polarity.
  • Response Surface Methodology (RSM) : Identify interactions between variables (e.g., excess sulfonyl chloride improves yield but risks side products).
  • Validation : Confirm reproducibility across 3 batches; use ANOVA to assess significance (p < 0.05) .

Q. How to resolve contradictions in bioactivity data across different assays (e.g., enzyme inhibition vs. cellular models)?

  • Methodological Answer :
  • Assay Validation : Cross-check with positive controls (e.g., known inhibitors) and replicate experiments.
  • Mechanistic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics or siRNA knockdown to confirm target engagement.
  • Statistical Analysis : Apply Bland-Altman plots to assess systematic bias between assays .

Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer :
  • Proteomics : SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment.
  • Molecular Dynamics (MD) Simulations : Model interactions with target receptors (e.g., sulfonamide binding to catalytic pockets).
  • CRISPR-Cas9 Screening : Identify genetic modifiers of compound sensitivity .

Q. How to design structure-activity relationship (SAR) studies with analogs?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., fluorine → chlorine, piperazine → homopiperazine) while retaining core scaffold.
  • Bioactivity Testing : Use standardized assays (e.g., IC50_{50} determination) and correlate with physicochemical properties (ClogP, polar surface area).
  • QSAR Modeling : Apply partial least squares (PLS) regression to predict activity trends .

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